molecular formula C24H24N6O3S B14107540 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14107540
M. Wt: 476.6 g/mol
InChI Key: RJAVCWCYWFJOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C24H24N6O3S and a molecular weight of 476.5508 g/mol . This compound features a purine core substituted with various functional groups, including a benzoxazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized through the cyclization of 2-aminophenols with aldehydes under acidic conditions . The subsequent steps involve the introduction of the sulfanylpropyl group, followed by the attachment of the benzyl(methyl)amino group and the hydroxylation of the purine core. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazole moiety can be reduced to a benzoxazoline under specific conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfanyl group could result in various substituted purine derivatives.

Scientific Research Applications

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can bind to specific sites on proteins, while the purine core can mimic natural nucleotides, affecting cellular processes. The compound may also modulate signaling pathways by interacting with key enzymes involved in purine metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzoxazole and a purine core allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N6O3S

Molecular Weight

476.6 g/mol

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H24N6O3S/c1-28(15-16-9-4-3-5-10-16)22-26-20-19(21(31)27-23(32)29(20)2)30(22)13-8-14-34-24-25-17-11-6-7-12-18(17)33-24/h3-7,9-12H,8,13-15H2,1-2H3,(H,27,31,32)

InChI Key

RJAVCWCYWFJOSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.